molecular formula C7H7IO B1666773 3-Iodobenzyl alcohol CAS No. 57455-06-8

3-Iodobenzyl alcohol

Cat. No.: B1666773
CAS No.: 57455-06-8
M. Wt: 234.03 g/mol
InChI Key: QGCCNWSXJHGUNL-UHFFFAOYSA-N
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Description

3-Iodobenzyl alcohol (CAS 57455-06-8, molecular formula C₇H₇IO, molecular weight 234.03 g/mol) is a halogenated benzyl alcohol derivative with a hydroxyl group and an iodine atom at the meta position of the benzene ring. Its density is 1.842 g/mL at 25°C, and it melts at 252°C under specific conditions . The iodine atom confers unique reactivity, making it valuable in cross-coupling reactions, organometallic synthesis, and pharmaceutical applications. For example, it serves as a precursor for synthesizing adenosine receptor ligands and dendritic porphyrins .

Preparation Methods

Synthetic Strategies for 3-Iodobenzyl Alcohol

The preparation of this compound can be approached via several distinct synthetic routes. Each method is discussed in detail below, with a focus on reaction mechanisms, conditions, yields, and practical considerations. Where available, data tables summarizing key parameters and outcomes are provided for comparative analysis.

Reduction of 3-Iodobenzaldehyde

Overview

The most widely practiced method for synthesizing this compound involves the reduction of 3-iodobenzaldehyde. This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting material.

Reaction Scheme

$$
\text{3-Iodobenzaldehyde} + \text{Reducing Agent} \longrightarrow \text{this compound}
$$

Reducing Agents and Conditions

The reduction can be achieved using several hydride donors, with sodium borohydride (NaBH$$4$$) being the most common due to its selectivity and mildness. Lithium aluminum hydride (LiAlH$$4$$) and catalytic hydrogenation are also viable but less frequently employed for this transformation.

Typical Procedure:

A solution of 3-iodobenzaldehyde in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) is cooled to 0–5 °C. Sodium borohydride is added portionwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The mixture is quenched with water, and the product is extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.

Yields and Purity

Yields for this reduction are typically high, ranging from 85% to 98%, depending on the scale and workup efficiency. The product is usually obtained as a pure liquid after chromatographic purification.

Representative Data Table

Entry Reducing Agent Solvent Temperature Time Yield (%) Reference
1 NaBH$$_4$$ Ethanol 0–25 °C 1 h 95
2 NaBH$$_4$$ Methanol 0–25 °C 1 h 92
3 LiAlH$$_4$$ THF 0–25 °C 2 h 89
4 H$$_2$$/Pd-C Ethanol RT, 1 atm 4 h 86

Mechanistic Insights

Sodium borohydride selectively reduces the aldehyde group to a primary alcohol without affecting the aryl iodide moiety. The reaction proceeds via hydride transfer to the carbonyl carbon, followed by protonation to yield the alcohol.

Advantages and Limitations

This method is highly efficient, scalable, and compatible with a wide range of functional groups. The main limitation is the requirement for 3-iodobenzaldehyde, which, while commercially available, may be more expensive than other precursors.

Direct Iodination of Benzyl Alcohol

Overview

Another plausible route involves the direct iodination of benzyl alcohol at the meta position. This approach is less commonly used due to the challenges of achieving regioselectivity and the potential for over-iodination or side reactions.

Reaction Scheme

$$
\text{Benzyl Alcohol} + \text{Iodinating Agent} \longrightarrow \text{this compound}
$$

Iodinating Agents and Conditions

Iodination can be accomplished using molecular iodine (I$$2$$) in the presence of oxidants or Lewis acids, such as silver trifluoroacetate (AgOOCF$$3$$), or via electrophilic aromatic substitution using N-iodosuccinimide (NIS).

A representative procedure involves dissolving benzyl alcohol in chloroform, adding silver trifluoroacetate and iodine at room temperature, and stirring for several hours. The product is isolated by extraction and purified by column chromatography.

Yields and Selectivity

Yields are moderate to good, typically ranging from 50% to 75%, with regioselectivity favoring the meta position under carefully controlled conditions. However, mixtures of isomers may form, necessitating chromatographic separation.

Representative Data Table

Entry Iodinating Agent Oxidant/Lewis Acid Solvent Temp (°C) Time (h) Yield (%) Reference
1 I$$_2$$ AgOOCF$$_3$$ CHCl$$_3$$ RT 2 60
2 NIS None Acetonitrile RT 4 52

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, with the hydroxymethyl group directing the incoming iodine to the meta position. The use of silver salts or other Lewis acids enhances the electrophilicity of iodine, improving regioselectivity.

Advantages and Limitations

While direct iodination offers a one-step route from inexpensive starting materials, it suffers from issues of regioselectivity, over-iodination, and the need for chromatographic purification. It is less practical for large-scale synthesis compared to the reduction of 3-iodobenzaldehyde.

Halogen Exchange (Finkelstein-Type) Reactions

Overview

Halogen exchange, or the Finkelstein reaction, allows for the conversion of a benzylic halide (typically bromide or chloride) to the corresponding iodide using sodium iodide in a polar aprotic solvent.

Reaction Scheme

$$
\text{3-Bromobenzyl Alcohol} + \text{NaI} \longrightarrow \text{this compound} + \text{NaBr}
$$

Reaction Conditions

The reaction is typically carried out in acetone or dimethylformamide (DMF) at elevated temperatures (50–80 °C) to facilitate halide exchange. The product is extracted into an organic solvent and purified by chromatography.

Yields and Purity

Yields are generally high (80–95%), provided that the starting benzylic halide is pure and the reaction is driven to completion by the precipitation of sodium bromide or chloride.

Representative Data Table

Entry Starting Halide Solvent Temp (°C) Time (h) Yield (%) Reference
1 3-Bromobenzyl Alcohol Acetone 60 6 92
2 3-Chlorobenzyl Alcohol DMF 80 8 87

Mechanistic Insights

The reaction proceeds via an S$$_N$$2 mechanism, with iodide displacing the bromide or chloride at the benzylic position. The precipitation of sodium bromide or chloride drives the reaction to completion.

Advantages and Limitations

This method is efficient and operationally simple, but it requires access to the corresponding benzylic halide, which may itself require a multistep synthesis. The method is best suited for small to medium-scale preparations.

Transition Metal-Catalyzed Coupling Reactions

Overview

Transition metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura or Stille couplings, offer powerful routes to aryl iodides. While less common for direct synthesis of this compound, these methods can be adapted for the preparation of the aryl iodide precursor, which can then be reduced to the alcohol.

Suzuki-Miyaura Coupling

This approach involves the coupling of 3-bromobenzyl alcohol (or its protected derivative) with an iodide source under palladium catalysis.

$$
\text{3-Bromobenzyl Alcohol} + \text{Iodide Source} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$

Stille Coupling

Alternatively, the Stille coupling can be employed using organostannane reagents.

$$
\text{3-(Tributylstannyl)benzyl Alcohol} + \text{Iodide Source} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$

Yields and Application

These methods are more commonly used for the synthesis of complex, highly functionalized aryl iodides rather than simple derivatives like this compound. Yields are typically high (70–90%), but the need for organometallic reagents and palladium catalysts increases cost and complexity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-Benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 3-iodobenzaldehyde or 3-iodobenzoic acid.

    Reduction: The iodine atom can be reduced to form benzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

Major Products:

  • Oxidation of 3-Iodo-Benzyl Alcohol can yield 3-iodobenzaldehyde or 3-iodobenzoic acid.
  • Reduction can yield benzyl alcohol.
  • Substitution reactions can yield various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Iodobenzyl alcohol is utilized in the synthesis of biologically active compounds. It serves as a precursor for various pharmaceuticals and radiolabeled compounds.

Case Study: Synthesis of Radiolabeled Compounds

In a study focused on the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, researchers synthesized two radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine using this compound. These compounds were labeled with fluorine-18 and iodine-131, demonstrating the utility of this compound in developing imaging agents for cancer diagnostics .

Organic Synthesis

The compound plays a crucial role in various synthetic transformations, particularly in cross-coupling reactions.

Table 1: Synthetic Transformations Involving this compound

Reaction TypeDescriptionReference
Cross-CouplingReacts with zinc reagents to yield complex organic molecules.
Iodo(III)cyclizationUsed as a reagent for cyclization reactions involving alkynes.
Preparation of AminesForms derivatives like 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine.
Dendritic Iron(II) PorphyrinsEmployed in synthesizing dendritic metalloporphyrins for biomedical applications.

Materials Science

This compound is also significant in materials science, particularly in developing advanced materials with specific properties.

Case Study: Dendritic Metalloporphyrins

Research has demonstrated the use of this compound in synthesizing iron(II) porphyrins functionalized with dendritic structures. These compounds mimic hemoglobin and have potential applications in oxygen transport and storage .

Mechanism of Action

The mechanism of action of 3-Iodo-Benzyl Alcohol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine is attached. This results in the formation of a new carbon-nucleophile bond and the release of iodide ion.

Comparison with Similar Compounds

Reactivity in Organometallic Reactions

3-Iodobenzyl alcohol exhibits distinct reactivity compared to brominated and chlorinated analogs. In halogen-metal exchange reactions with organolithium reagents, yields depend on the halogen and reaction conditions:

Compound Reagent Product Yield Reference
This compound t-BuLi 3-(Trimethylstannyl)benzyl alcohol 23%
This compound n-BuLi 3-(Trimethylstannyl)benzyl alcohol 69%
3-Bromobenzyl alcohol n-BuLi 3-(Trimethylstannyl)benzyl alcohol 93%

The lower yield of the iodo derivative with t-BuLi highlights steric or electronic challenges compared to bromo analogs. This contrasts with 3-bromobenzyl alcohol, which achieves near-quantitative yields under similar conditions .

Physical and Chemical Properties

Halogen choice significantly impacts physical properties and stability:

Compound Molecular Weight (g/mol) Density (g/mL) Melting Point (°C) Key Reactivity
This compound 234.03 1.842 252 Cross-coupling, Mitsunobu reactions
3-Bromobenzyl alcohol 187.03 1.762 Higher yields in organometallic steps
3-Hydroxybenzyl alcohol 124.14 Limited halogen-based reactivity

The iodine atom increases molecular weight and density, enabling applications in heavy-atom-containing pharmaceuticals and materials .

Biological Activity

3-Iodobenzyl alcohol (CAS No. 57455-06-8) is a halogenated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

  • Molecular Formula : C₇H₇IO
  • Molecular Weight : 234.03 g/mol
  • Structure : Contains a hydroxyl group (-OH) and an iodine atom attached to a benzene ring.

Antimicrobial Properties

This compound has demonstrated notable antibacterial activity. Research indicates that it exhibits selective antibacterial effects against Gram-positive bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens .

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The presence of the iodine atom enhances its reactivity, allowing it to interact with microbial cellular components, which contributes to its antimicrobial efficacy .

Potential in Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its pharmacological properties. For example, derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents .

Agricultural Uses

In addition to its medicinal applications, this compound is also being investigated for use as a pesticide. Its bioconjugate properties enable it to be coupled with other compounds, enhancing its effectiveness in agricultural applications .

Research Findings and Case Studies

StudyFindings
Al-Zoubi et al. (2015)Identified selective antibacterial activity against Gram-positive strains; suggested further exploration in medicinal chemistry .
Sigma-Aldrich DataHighlighted potential applications in cross-coupling reactions for drug synthesis, indicating versatility in chemical transformations .
Biosynth ReportDiscussed the compound's role as a bioconjugate in pesticide formulation, emphasizing its agricultural relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodobenzyl alcohol with high purity for research purposes?

  • Methodology : this compound can be synthesized via cross-coupling reactions, such as the reaction of iodobenzene derivatives with zinc reagents under palladium catalysis . Alternatively, reduction of 3-iodobenzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature provides a straightforward route. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Melting point (252°C) and density (1.842 g/mL at 25°C) are critical for verifying purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the hydroxyl (-OH) and iodo (-I) groups. The aromatic protons appear as distinct multiplet signals due to the iodine substituent’s electron-withdrawing effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 234.949 (C₇H₇IO⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and methanol/water mobile phase .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact (Risk Code: 36/37/38) .
  • In case of exposure, rinse eyes with water for 15 minutes (Safety Code S26) and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to improve yields?

  • Methodology :

  • Catalyst Selection : Copper chloride complexed with 8-hydroxyquinoline (37) in 3-dimethyl-2-imidazolidinone (DMI) at 150°C enhances diaryl ether formation while recovering unreacted benzyl alcohol .
  • Reaction Monitoring : Use TLC or GC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of zinc reagent) to minimize side products .

Q. How does the introduction of an iodine atom at the 3-position influence the reactivity of benzyl alcohol derivatives in organometallic reactions?

  • Methodology :

  • The iodine atom acts as a directing group in electrophilic substitution, favoring meta-substitution. Its strong electron-withdrawing nature increases the electrophilicity of the benzene ring, facilitating Suzuki-Miyaura or Ullmann couplings .
  • Kinetic Studies : Compare reaction rates of 3-iodo vs. non-halogenated benzyl alcohols using DFT calculations to quantify electronic effects .

Q. In pharmacological studies, how is this compound utilized in the development of adenosine receptor agonists?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The 3-iodobenzyl group in ligands like Cl-IB-MECA enhances A₃ adenosine receptor (A3AR) affinity (Kᵢ = 0.38 nM) by fitting into a hydrophobic subpocket. Docking studies using A3AR homology models guide substitutions at the N⁶ and ribose positions .
  • Functional Assays : Measure cAMP inhibition in cancer cell lines (e.g., HCT-116) to evaluate anti-proliferative effects linked to Wnt signaling downregulation .

Q. What are the key considerations when designing catalytic systems for reactions involving this compound?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMI) stabilize transition states in copper-catalyzed etherifications .
  • Temperature Control : Reactions at 150°C improve kinetics but require reflux setups to prevent decomposition. Lower temperatures (80–100°C) may reduce side reactions in palladium-catalyzed couplings .

Q. Data Contradiction Analysis

  • Synthesis Yields : reports cross-coupling yields >80%, while highlights full recovery of benzyl alcohol in diaryl ether synthesis. Researchers should compare ligand/catalyst systems (e.g., Pd vs. Cu) and solvent polarity to reconcile discrepancies .
  • Pharmacological Potency : Cl-IB-MECA’s Kᵢ varies between 1.0 nM (wild-type A3AR) and 0.38 nM (mutant H272E). Mutagenesis studies are critical to contextualize binding affinity differences .

Properties

IUPAC Name

(3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCCNWSXJHGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206065
Record name Benzyl alcohol, m-iodo-
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Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57455-06-8
Record name (3-Iodophenyl)methanol
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Record name 3-Iodobenzyl alcohol
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Record name Benzyl alcohol, m-iodo-
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Record name 3-iodobenzyl alcohol
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Record name 3-IODOBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Ethyl chloroformate (1.02 g, 11.1 mmol) in dry tetrahydrofuran (5 ml) was added slowly over 10 min to a stirred solution of 3-iodobenzoic acid (1.98 g, 7.98 mmol) and triethylamine (0.500 g, 11.6 mmol) in dry tetrahydrofuran at −8° (ice/salt/water bath). The yellow mixture soon became cloudy. It was shielded from light and stirred at −8° for 0.5 h, after which it was filtered to remove the triethylammonium chloride precipitate. The filtrate was added slowly to a suspension of sodium borohydride (0.795 g, 21.1 mmol) in water (30 ml) in a three necked flask, equipped with a thermometer, and connected to nitrogen, making sure that the temperature of the mixture is kept below 10° during the addition. Gas evolution (carbon dioxide) was observed. After the addition was completed, the mixture was stirred, shielded from light, at room temperature for 22 h under nitrogen. The resultant cloudy mixture was acidified with aqueous hydrochloric acid (10%) to pH˜1. The layers were separated, and the aqueous layer was extracted with ether (×3). The combined ether extract and tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%) and then with water (×1). Drying with magnesium sulphate, and concentration gave 3-iodobenzyl alcohol (11) a pale yellow oil (1.02 g, 54%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
54%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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